molecular formula C11H12N2O B13042373 (S)-1-(5-Phenyloxazol-2-yl)ethanamine

(S)-1-(5-Phenyloxazol-2-yl)ethanamine

Cat. No.: B13042373
M. Wt: 188.23 g/mol
InChI Key: ZMYNPJZRCCAZCT-QMMMGPOBSA-N
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Description

(S)-1-(5-Phenyloxazol-2-yl)ethanamine is a chiral compound that features an oxazole ring substituted with a phenyl group at the 5-position and an ethanamine group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of a suitable precursor, such as a 2-aminophenyl ketone, with an appropriate reagent to form the oxazole ring The phenyl group can be introduced via a Friedel-Crafts acylation reaction

Industrial Production Methods

Industrial production of (S)-1-(5-Phenyloxazol-2-yl)ethanamine may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to achieve high yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(5-Phenyloxazol-2-yl)ethanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

(S)-1-(5-Phenyloxazol-2-yl)ethanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(5-Phenyloxazol-2-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring and phenyl group contribute to its binding affinity and specificity. The ethanamine group may participate in hydrogen bonding and other interactions that enhance its activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-1-(5-Phenyloxazol-2-yl)ethanamine is unique due to its specific substitution pattern and chiral nature. This configuration can impart distinct biological and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

(1S)-1-(5-phenyl-1,3-oxazol-2-yl)ethanamine

InChI

InChI=1S/C11H12N2O/c1-8(12)11-13-7-10(14-11)9-5-3-2-4-6-9/h2-8H,12H2,1H3/t8-/m0/s1

InChI Key

ZMYNPJZRCCAZCT-QMMMGPOBSA-N

Isomeric SMILES

C[C@@H](C1=NC=C(O1)C2=CC=CC=C2)N

Canonical SMILES

CC(C1=NC=C(O1)C2=CC=CC=C2)N

Origin of Product

United States

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